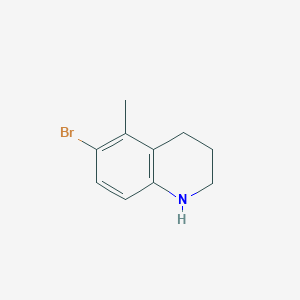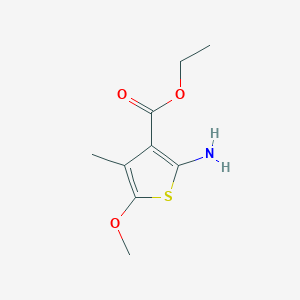
N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Dimer Interaction
Sulfonamides, including compounds structurally related to N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide, have been studied for their spectroscopic properties and dimer interactions. For instance, Karakaya et al. (2015) investigated the theoretical harmonic vibrational frequencies, geometric parameters, and interaction energies in dimer structures of a related sulfonamide using various computational methods. This research highlights the importance of understanding the molecular interactions and stability of sulfonamides, which could be relevant for designing new materials or drugs with specific properties (Karakaya et al., 2015).
Drug Development and Pharmacology
Sulfonamides have also been explored for their potential in drug development, particularly as endothelin antagonists. Murugesan et al. (1998) described the structure-activity relationships of biphenylsulfonamide derivatives, leading to the development of orally active endothelin antagonists. This research demonstrates the therapeutic potential of sulfonamide compounds in treating diseases related to the endothelin system, such as hypertension and cardiovascular disorders (Murugesan et al., 1998).
Anticancer Properties
The anticancer properties of sulfonamide derivatives have been a subject of research as well. Zhang et al. (2010) synthesized and characterized a novel sulfonamide compound, examining its crystal structure and anticancer properties. Such studies are crucial for the development of new anticancer agents, showing how modifications in the sulfonamide structure can impact their biological activity and potential therapeutic uses (Zhang et al., 2010).
Material Science and Polymer Chemistry
In material science, sulfonamides have been utilized in the synthesis of polymers with specific properties. Lee et al. (2003) described the synthesis of amphiphilic copolymers using a sulfonamide derivative, showcasing the versatility of sulfonamides in creating materials with tailored properties such as thermosensitivity. This research opens avenues for using sulfonamide-based polymers in drug delivery systems and other biomedical applications (Lee et al., 2003).
Wirkmechanismus
Biochemical Pathways
- Some studies suggest that it may modulate the MAP kinase pathway . Further research is needed to elucidate the exact molecular interactions.
Remember, this compound is still under investigation, and ongoing research will uncover more about its precise mechanisms and therapeutic potential. 🌟
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-9-10-18(15(3)11-13)23(20,21)19-12-17(22-4)16-8-6-5-7-14(16)2/h5-11,17,19H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIGKDRNUVGPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
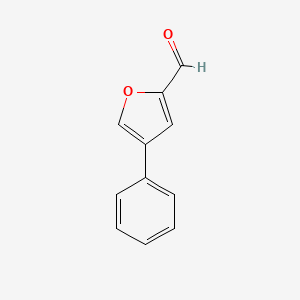
![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)
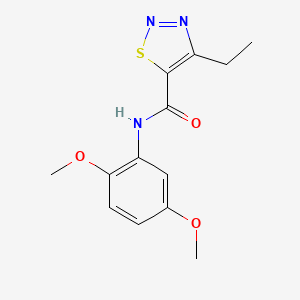
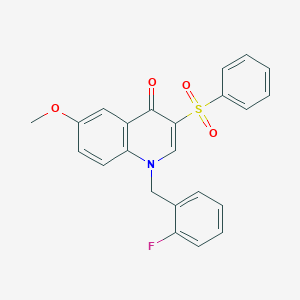
![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
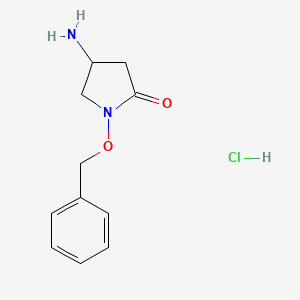
![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2999531.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)
